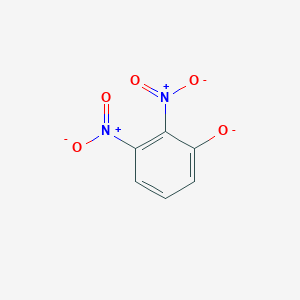

Phenol, dinitro-, ion(1-)-

Descripción

Structure

3D Structure

Propiedades

Número CAS |

74893-76-8 |

|---|---|

Fórmula molecular |

C6H3N2O5- |

Peso molecular |

183.10 g/mol |

Nombre IUPAC |

2,3-dinitrophenolate |

InChI |

InChI=1S/C6H4N2O5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H/p-1 |

Clave InChI |

MHKBMNACOMRIAW-UHFFFAOYSA-M |

SMILES canónico |

C1=CC(=C(C(=C1)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Descripción física |

Dinitrophenolates, wetted with not less than 15% water appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations

Synthesis of Dinitrophenol Precursors

The industrial production of dinitrophenols relies on several key chemical reactions, including hydrolysis, nitration, and oxidation.

A significant method for the synthesis of 2,4-dinitrophenol (B41442) involves the hydrolysis of 1-chloro-2,4-dinitrobenzene. doubtnut.comwikipedia.org This process is typically achieved by heating the chlorinated precursor with an aqueous solution of a base, such as sodium hydroxide doubtnut.com or sodium carbonate. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group from the base displaces the chloride ion.

The general reaction conditions for this hydrolysis are summarized in the table below.

| Starting Material | Reagent | Temperature (°C) | Product |

| 1-chloro-2,4-dinitrobenzene | Aqueous Sodium Hydroxide | Heating | 2,4-dinitrophenol |

This table summarizes the general conditions for the hydrolysis of 1-chloro-2,4-dinitrobenzene.

Direct nitration of aromatic compounds is a fundamental method for producing dinitrophenol precursors. Phenol (B47542) can be nitrated using nitric acid to yield 2,4-dinitrophenol. wikipedia.org The reaction conditions, such as the concentration of nitric acid and the reaction temperature, are critical in determining the degree of nitration and the isomeric distribution of the products. A highly selective method involves the nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture, which can yield up to 80% of 2,4-dinitrophenol.

Another route involves the nitration of monochlorobenzene. wikipedia.org This reaction typically produces a mixture of isomers, which can then be further processed. The nitration of benzene (B151609) itself can also be a pathway, for instance, using nitrogen dioxide and mercurous nitrate. wikipedia.org

| Aromatic Precursor | Nitrating Agent | Key Conditions | Product(s) |

| Phenol | Nitric Acid | Aqueous-alcoholic medium, boiling | 2,4-dinitrophenol |

| Monochlorobenzene | Nitric Acid/Sulfuric Acid | - | Isomeric dinitrochlorobenzenes |

| Benzene | Nitrogen Dioxide/Mercurous Nitrate | - | Dinitrophenol |

This table outlines various nitration reactions leading to dinitrophenol precursors.

The formation of 2,4-dinitrophenol from mononitrophenols can also occur in the atmospheric aqueous phase through photolysis and photooxidation of nitrite/nitrous acid, with nitrogen dioxide playing a key role. nih.gov

Oxidation reactions provide an alternative pathway for the synthesis of dinitrophenols. One such method is the oxidation of 1,3-dinitrobenzene to produce 2,4-dinitrophenol. wikipedia.org This transformation highlights a less common but viable synthetic strategy. Additionally, the oxidative nitration of benzene can be achieved using nitric acid in the presence of mercury salts while sparging air or nitrous gases through the heated solution. researchgate.net In this process, benzene is first oxidized to phenol, which is then nitrated to the dinitro compound. researchgate.net

Mechanistic Studies of Chemical Reactions Involving Dinitrophenol

Mechanistic studies of reactions involving the dinitrophenolate ion often focus on its electrochemical behavior and the significant influence of the surrounding solvent environment on its stability and reactivity.

The electrochemical behavior of 2,4-dinitrophenol (DNP) is characterized by the reduction of its two nitro groups. researchgate.net In aqueous solutions with a pH above its pKa (~4.1), DNP exists predominantly as the dinitrophenolate anion. wikipedia.org Electrochemical studies, such as cyclic voltammetry, investigate the redox reactions of this anion.

The precise peak potentials and currents are dependent on experimental conditions such as the electrode material, pH of the solution, and scan rate. researchgate.net The electrochemical process is generally diffusion-controlled. researchgate.net

| Compound | Electrode | Medium (Buffer) | Eₚ (V) vs. SCE/Ag/AgCl | Process |

| 2,4-Dinitrophenol | Modified GCE | Acetate (pH 5.0) | -0.25, -0.39 | Reduction of 2-NO₂ and 4-NO₂ |

| 2,4-Dinitrophenol | HAP/GCE | PBS (pH 7.0) | +1.255 | Oxidation |

| 2,5-Dinitrophenol | Poly-aspartic acid/GCE | NaAc-HAc (pH 5.0) | -0.38, -0.55 | Reduction |

This table provides examples of peak potentials (Eₚ) observed in voltammetric studies of dinitrophenol isomers under various conditions. Data sourced from multiple electrochemical studies. researchgate.netresearchgate.net

The solvent environment plays a critical role in the reactivity of the dinitrophenolate ion, primarily by affecting its stability through solvation. researchgate.netcanada.ca The reactivity of phenoxide ions, in general, is strongly influenced by the solvent due to the localized negative charge on the oxygen atom. researchgate.net

Polar, protic solvents such as water and alcohols can stabilize the dinitrophenolate anion through hydrogen bonding. pharmacyfreak.comwikipedia.org This enhanced solvation of the anion increases the acidity of the parent 2,4-dinitrophenol compared to its acidity in nonpolar solvents. pharmacyfreak.com The stabilization of the phenoxide ion shifts the acid dissociation equilibrium (HA ⇌ H⁺ + A⁻) to the right. wikipedia.org

The solvent also impacts the kinetics of reactions involving the dinitrophenolate ion. For reactions like nucleophilic substitution where the phenoxide acts as a nucleophile, the choice of solvent is crucial. Protic solvents can form a solvent shell around the anion, which can hinder its ability to attack an electrophile, thereby slowing the reaction rate. In contrast, polar aprotic solvents like dimethyl sulfoxide (DMSO) can solvate the counter-ion effectively while leaving the phenoxide ion relatively "bare" and more reactive. researchgate.net

Studies on the rates of formal hydrogen abstraction from phenols by free radicals show that these reactions are profoundly influenced by the hydrogen-bond-accepting and anion-solvation abilities of the solvents. researchgate.netcanada.ca The delicate balance between different reaction mechanisms, such as hydrogen atom transfer and sequential proton-loss electron transfer, is dependent on the solvent environment. canada.ca

| Solvent Property | Effect on Dinitrophenolate Ion | Consequence |

| Polarity | Increased stabilization of the charged anion. | Increases acidity of the parent phenol; affects reaction equilibrium. wikipedia.org |

| Protic Nature (H-bonding) | Strong solvation via hydrogen bonds to the phenoxide oxygen. | Stabilizes the anion, but can decrease nucleophilicity by creating a solvent shell. researchgate.netpharmacyfreak.com |

| Aprotic Nature | Less solvation of the anion, especially in polar aprotic solvents. | Enhances nucleophilicity of the "bare" anion. researchgate.net |

This table summarizes the general influence of solvent properties on the stability and reactivity of the dinitrophenolate ion.

Spectroscopic Characterization and Structural Elucidation of Phenol, Dinitro , Ion 1

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the molecular vibrations within the dinitrophenolate anion. uq.edu.au These methods are essential for identifying functional groups and understanding the bonding characteristics of the ion. researchgate.net

Assignment of Nitro Group Vibrational Modes

The nitro group (–NO₂) is a prominent feature of the dinitrophenolate ion, and its vibrational modes are characteristic signatures in the IR and Raman spectra. The key vibrations associated with the nitro group are its symmetric and asymmetric stretching modes, which are typically strong and readily identifiable.

Asymmetric NO₂ Stretching (ν_as(NO₂)): This mode involves the two N-O bonds stretching out of phase. It gives rise to a strong absorption band in the infrared spectrum, typically found in the range of 1500-1650 cm⁻¹. researchgate.net For dinitro aromatic compounds, this band is often observed around 1522 cm⁻¹. bhu.ac.in

Symmetric NO₂ Stretching (ν_s(NO₂)): In this mode, the two N-O bonds stretch in phase. This vibration results in another strong absorption, generally appearing at a lower frequency than the asymmetric stretch, typically in the 1260-1400 cm⁻¹ region. researchgate.net A characteristic absorption for this mode in dinitro compounds is found at approximately 1350 cm⁻¹. bhu.ac.in

Other NO₂ Vibrations: In addition to the stretching modes, other vibrations such as scissoring (bending), rocking, wagging, and twisting deformations occur at lower wavenumbers. The scissoring vibration, for instance, is often observed as a medium intensity peak between 835 cm⁻¹ and 890 cm⁻¹. bhu.ac.in

These distinct and intense absorption bands make vibrational spectroscopy a powerful tool for the identification of nitroaromatic compounds. bhu.ac.in

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric Stretch (ν_as) | 1500 - 1650 | Strong |

| Symmetric Stretch (ν_s) | 1260 - 1400 | Strong |

| Scissoring (Bending) | 835 - 890 | Medium |

Analysis of Phenolic and Other Functional Group Vibrations in the Anion

The formation of the dinitrophenolate anion from its parent acid, dinitrophenol, leads to significant changes in the vibrational spectrum, particularly concerning the phenolic group.

Phenolic C-O Stretch: In the dinitrophenolate anion, the C-O bond gains more double-bond character compared to the neutral phenol (B47542) due to the delocalization of the negative charge on the oxygen into the aromatic ring. This results in a shift of the C-O stretching vibration to a higher frequency.

Absence of O-H Vibrations: The most notable difference is the disappearance of bands associated with the hydroxyl (O-H) group. In the parent dinitrophenol, a broad O-H stretching band would be present (typically 3200-3600 cm⁻¹), along with in-plane and out-of-plane O-H bending vibrations. In the "Phenol, dinitro-, ion(1-)-", these modes are absent due to deprotonation.

Aromatic Ring Vibrations: The aromatic ring itself has a set of characteristic vibrations, including C=C stretching modes (typically 1450-1600 cm⁻¹) and C-H stretching modes (above 3000 cm⁻¹). The positions of these bands are influenced by the strong electron-withdrawing effects of the two nitro groups and the electron-donating nature of the phenoxide oxygen.

Spectroscopic Perturbations Induced by Cation-Anion Interactions

The vibrational frequencies of the dinitrophenolate anion are not solely determined by its internal structure but are also sensitive to its environment, particularly the nature of the counter-ion (cation) it is paired with. The electrostatic interaction between the cation and the anion can perturb the electron distribution within the dinitrophenolate ion, leading to observable shifts in its vibrational bands.

This effect is particularly evident in the stretching frequencies of the nitro groups. A strong interaction with a cation can alter the polarity of the N-O bonds, causing shifts in the ν_as(NO₂) and ν_s(NO₂) bands. For instance, the formation of complexes between nitroaromatic compounds and metal ions like Co(II) or Ni(II) results in shifts in the characteristic vibrational frequencies upon complexation. nih.gov These spectroscopic perturbations provide valuable insight into the nature and strength of the cation-anion interactions in different dinitrophenolate salts and complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides direct information about the carbon skeleton and proton environments within a molecule. chemicalbook.com For the dinitrophenolate anion, both ¹³C and ¹H NMR are instrumental in elucidating its electronic structure.

Carbon-13 NMR Chemical Shift Analysis of Phenol, dinitro-, ion(1-)- Complexes

The ¹³C NMR spectrum of the dinitrophenolate anion reveals distinct signals for each chemically non-equivalent carbon atom in the aromatic ring. The chemical shifts are heavily influenced by the substituents. chemicalbook.com Generally, aromatic carbons resonate in the 110-150 ppm range. chemicalbook.com

In the parent 2,4-dinitrophenol (B41442), the carbon atom attached to the hydroxyl group (C1) is significantly deshielded. The carbons bonded to the electron-withdrawing nitro groups (C2 and C4) are also deshielded, while the other ring carbons appear at relatively higher fields. Upon deprotonation to form the phenolate anion, the negative charge on the oxygen atom leads to increased electron density on the aromatic ring, particularly at the ortho and para positions relative to the oxygen. This results in a significant upfield shift (shielding) for C1, C2, C4, and C6.

When the anion forms a complex with a cation, the chemical shifts can be further perturbed. The interaction with a metal ion, for example, can withdraw electron density, leading to downfield shifts (deshielding) of the nearby carbon atoms. The magnitude of these shifts can provide information about the binding site and the nature of the complexation. spectrabase.com

| Carbon Atom | Approximate Chemical Shift (ppm) | Expected Shift upon Anion Formation |

|---|---|---|

| C1 (-O⁻) | ~155 | Upfield (Shielding) |

| C2 (-NO₂) | ~137 | Upfield (Shielding) |

| C3 | ~129 | Minor Shift |

| C4 (-NO₂) | ~141 | Upfield (Shielding) |

| C5 | ~121 | Minor Shift |

| C6 | ~116 | Upfield (Shielding) |

Note: Values are approximate for the parent phenol and serve as a baseline for discussing shifts in the anion. researchgate.net

Proton NMR Characterization of Dinitrophenol Derivatives

The ¹H NMR spectrum of the dinitrophenolate anion provides information on the electronic environment of the aromatic protons. Due to the strong electron-withdrawing nature of the two nitro groups, the protons on the aromatic ring are significantly deshielded and resonate at low field (high ppm values).

For the 2,4-dinitrophenolate (B1223059) anion, three distinct signals are observed for the aromatic protons:

The proton ortho to the phenoxide group (H6) is typically found at the highest field among the three.

The proton between the two nitro groups (H3) is significantly deshielded.

The proton ortho to the C4-nitro group (H5) appears at an intermediate chemical shift.

The coupling between adjacent protons (ortho- and meta-coupling) results in characteristic splitting patterns that allow for unambiguous assignment of each signal. For example, in the spectrum of sodium 2,4-dinitrophenolate, the signals for the aromatic protons can be clearly resolved and assigned based on their chemical shifts and coupling constants. The formation of inclusion complexes or other derivatives can cause shifts in these proton signals, reflecting changes in their chemical environment.

| Proton | Approximate Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | ~8.5-8.7 | d (doublet) | ~2.5-3.0 (meta) |

| H5 | ~7.5-7.7 | dd (doublet of doublets) | ~9.0-9.5 (ortho), ~2.5-3.0 (meta) |

| H6 | ~6.8-7.0 | d (doublet) | ~9.0-9.5 (ortho) |

Note: Values are approximate and can vary with solvent and counter-ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The dinitrophenolate anion, the conjugate base of dinitrophenol, exhibits characteristic absorption bands in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The position and intensity of these bands are influenced by the pH of the solution and the nature of the solvent. Deprotonation of the phenolic hydroxyl group results in the formation of the phenolate ion, which causes a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift).

In aqueous solutions where the pH is sufficiently high to ensure the predominance of the anionic form, the 2,4-dinitrophenolate ion displays a broad absorption band with a maximum typically observed around 358-360 nm. wikipedia.org This absorption is responsible for the characteristic bright yellow color of alkaline solutions of 2,4-dinitrophenol. This principal absorption band is attributed to an n-π* electronic transition, which involves the lone pair electrons of the oxygen and nitrogen atoms within the anion's structure. Some studies have also reported a distinct absorption peak for the 2,4-dinitrophenolate ion at 400 nm in aqueous solutions. The specific absorption maxima can vary based on experimental conditions.

The electronic absorption characteristics are summarized in the table below.

| Species | Wavelength (λmax) | Solvent/Conditions | Electronic Transition |

| 2,4-Dinitrophenolate ion | 358 nm | Water (pH not specified) | n-π* |

| 2,4-Dinitrophenolate ion | 360 nm | Aqueous solution (pH 4.0–15.2) | Not specified |

| 2,4-Dinitrophenolate ion | 400 nm | Water | Not specified |

This table presents data on the electronic absorption characteristics of the Phenol, dinitro-, ion(1-)-.

UV-Vis spectroscopy is a primary analytical tool for monitoring the photochemical degradation and transformation of the dinitrophenolate anion. researchgate.netnih.govmdpi.com The distinct and strong absorbance of the anion allows for its concentration to be accurately tracked over time during photolysis experiments. When a solution containing the dinitrophenolate ion is exposed to UV or simulated solar radiation, the molecule can undergo various photochemical reactions, leading to its degradation.

This degradation process is observed spectroscopically as a decrease in the intensity of the characteristic absorption band of the dinitrophenolate anion. researchgate.netrigaku.com By recording UV-Vis spectra at regular intervals during irradiation, a time-dependent profile of the anion's concentration can be generated. This data is crucial for determining the rates of photochemical loss, degradation kinetics, and polychromatic quantum yields. rigaku.com For instance, studies have monitored the loss of absorbance of 2,4-dinitrophenol (24DNP) to determine its photolysis rates in various media, including water and organic solvents. researchgate.netnih.govmdpi.comrigaku.com The decrease in absorption at specific wavelengths, such as 235 nm or 260 nm, has been used to quantify the loss of 24DNP. researchgate.netrigaku.com This technique is fundamental in environmental science for assessing the persistence and fate of dinitrophenols in atmospheric aqueous phases and organic aerosol particles. researchgate.netnih.govmdpi.com

X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for elucidating the precise three-dimensional atomic arrangement within a crystalline solid. This method has been successfully applied to determine the structures of various salts and complexes containing the 2,4-dinitrophenolate anion. These studies provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing.

Structural analyses of complexes reveal that the anion is formed by the deprotonation of the hydroxyl group. For example, the crystal structure of 2-aminopyridinium 2,4-dinitrophenolate shows an asymmetric unit comprising two 2-aminopyridinium cations and two 2,4-dinitrophenolate anions. researchgate.net In this structure, the anions and cations are linked by N—H⋯O hydrogen bonds, forming infinite chains that are further connected by weak C—H⋯O contacts and π–π interactions to create a complex three-dimensional supramolecular network. researchgate.net

Another example is bis(potassium) 2,4-dinitrophenolate monohydrate, which has been confirmed by single-crystal XRD to belong to the monoclinic crystal system with the space group C2/c. The interaction of the dinitrophenolate anion with biological macromolecules has also been structurally characterized. In several crystal complexes with the protein transthyretin (TTR), 2,4-dinitrophenol was found to occupy the two hormone-binding sites of the TTR tetramer, which is relevant for understanding its role in inhibiting amyloid fibril formation.

| Compound/Complex | Crystal System | Space Group | Key Structural Features |

| 2-Aminopyridinium 2,4-dinitrophenolate | Not specified | Not specified | Asymmetric unit with two cations and two anions; extensive N—H⋯O and C—H⋯O hydrogen bonding; π–π interactions. researchgate.net |

| Bis(potassium) 2,4-dinitrophenolate monohydrate | Monoclinic | C2/c | Not detailed |

| 2,4-Dinitrophenol with Transthyretin (TTR) | Not specified | Not specified | Anion occupies the two hormone-binding sites of the protein tetramer. |

This table summarizes findings from single-crystal X-ray diffraction studies on complexes containing the Phenol, dinitro-, ion(1-)-.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique primarily used for the phase identification of crystalline materials. carleton.edu It is a fundamental tool for characterizing polycrystalline samples, including salts of the dinitrophenolate anion. The technique relies on the principle that a crystalline substance will diffract X-rays at specific angles (governed by Bragg's Law), producing a unique diffraction pattern that serves as a "fingerprint" for that particular crystalline phase. wikipedia.orgcarleton.edu

In the context of dinitrophenolate compounds, PXRD is routinely used to confirm the identity and crystallinity of newly synthesized materials. For instance, the crystalline nature of sodium 2,4-dinitrophenolate monohydrate salt has been confirmed using powder XRD studies. nih.gov The obtained diffraction pattern can be compared with standard reference patterns from databases for definitive phase identification. carleton.edu

Furthermore, PXRD is essential for distinguishing between different polymorphic forms of a compound. rigaku.com Polymorphs are different crystal structures of the same chemical substance, which can exhibit different physical properties. By analyzing the PXRD patterns, researchers can identify and control the specific polymorphic form present in a sample, which is crucial for ensuring reproducibility in materials science and pharmaceutical applications. The technique is also used to assess sample purity, as the presence of crystalline impurities would result in additional peaks in the diffractogram. carleton.edu

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (Density Functional Theory, Ab Initio, Semiempirical)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the molecular and electronic properties of the dinitrophenolate anion. These methods offer a balance between computational cost and accuracy, enabling the prediction of various molecular parameters.

Geometry optimization calculations are fundamental to understanding the three-dimensional structure of the dinitrophenolate ion. Using DFT methods, such as B3LYP, the optimized molecular structure reveals key bond lengths, bond angles, and dihedral angles that define its conformation. nih.govbris.ac.uk

Studies on crystalline salts containing dinitrophenolate show that the phenolate ring is generally planar. nih.govacs.org For instance, in one study of a 2-carboxy-4,6-dinitrophenolate salt, the phenolate ring (C8-C13/O3) was found to be planar with a root-mean-square deviation of 0.0225 Å. nih.gov The nitro groups, however, can exhibit slight rotation relative to the plane of the ring. The dihedral angles between the phenolate ring and the nitro groups have been reported, indicating a nearly planar but not perfectly flat structure for the entire anion. acs.org The removal of the phenolic proton to form the ion leads to a shortening of the C1–O1 bond distance, while adjacent C1–C2 and C1–C6 bond distances increase. researchgate.net DFT-optimized structures have shown good agreement with experimental results obtained from single-crystal X-ray diffraction, validating the computational models used. nih.gov

Table 1: Illustrative Geometrical Parameters for Dinitrophenol Derivatives from DFT Calculations Note: This table is based on typical DFT calculations for similar molecules; actual values can vary based on the specific isomer, computational method, and basis set used.

| Parameter | Bond Length (Å) - B3LYP/6-311G(df,p) |

|---|---|

| C-O | 1.345 |

| C-N (ortho) | 1.475 |

| C-N (para) | 1.470 |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman techniques, is a key method for identifying functional groups and vibrational modes. researchgate.net Quantum chemical calculations are crucial for the accurate assignment of the observed spectral bands. researchgate.net DFT calculations can predict harmonic vibrational frequencies which, despite often being systematically higher than experimental values, correlate well with them, allowing for detailed assignments based on potential energy distribution (PED). researchgate.net

For the dinitrophenolate ion, the vibrational spectra are dominated by the features of the nitro groups (NO₂). bris.ac.uk The asymmetric and symmetric stretching vibrations of the NO₂ groups are particularly characteristic. bris.ac.uk For example, in a dinuclear zinc(II) complex containing 2,4-dinitrophenolate (B1223059), the asymmetric and symmetric NO₂ stretching frequencies were observed in the ranges of 1548–1561 cm⁻¹ and 1320–1362 cm⁻¹, respectively. bris.ac.uk The conversion from 2,4-dinitrophenol (B41442) to its corresponding anion can be confirmed by shifts in these vibrational frequencies.

Table 2: Selected Vibrational Frequencies for 2,4-dinitrophenolate and Related Compounds

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Computational Assignment |

|---|---|---|

| NO₂ Asymmetric Stretch | 1548–1561 | Attributed to the nitro group |

| NO₂ Symmetric Stretch | 1320–1362 | Attributed to the nitro group |

| C=N Stretch (in complex) | 1634–1649 | Strong band in complex spectra bris.ac.uk |

The electronic properties of the dinitrophenolate ion are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity.

For the 2,4-dinitrophenolate anion, the HOMO is typically localized on the phenolate ring, with a significant contribution from the phenolate oxygen atom. bris.ac.uk The LUMO, conversely, is predominantly located on the electron-withdrawing nitro groups and the aromatic ring. bris.ac.uk This distribution indicates that the phenolate oxygen is a primary site for electrophilic attack, while the nitro groups act as electron-accepting sites. In studies of complexes containing the 2,4-dinitrophenolate ion, this charge distribution is confirmed, with the LUMO being spread over the dinitrophenolate moiety, indicating its role in charge transfer processes. bris.ac.uk

The charge distribution within the ion can be quantified using methods like Mulliken population analysis. squarespace.com Calculations on substituted phenolates have shown that the negative charge on the phenolate oxygen decreases as the electron-withdrawing character of the substituents increases. For example, calculated Mulliken partial charges on the phenolate oxygen were -0.51 for phenolate, -0.43 for 4-nitrophenolate, and -0.37 for 3,4-dinitrophenolate, demonstrating the inductive effect of the nitro groups. squarespace.com

Table 3: Frontier Orbital Energies for a Dinitrophenolate-Containing Salt (PCNP) Calculated at the B3LYP-D2/6-311+G Level with implicit CH₃OH solvent effects.* nih.gov

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.81 |

| LUMO | -2.97 |

Non-covalent interactions (NCIs) play a crucial role in the structure and stability of systems containing the dinitrophenolate ion, particularly in the solid state. nih.govacs.org These weak interactions, such as hydrogen bonds and van der Waals forces, can be investigated using computational tools like Hirshfeld surface analysis and the Independent Gradient Model based on Hirshfeld partition (IGMH). nih.govmdpi.com

The surrounding solvent medium can significantly influence the electronic structure and reactivity of ions. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method to account for these effects in quantum chemical calculations. acs.orgresearchgate.net This model treats the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution.

PCM calculations have been used to study the heterolytic decomposition rates of t-butyl 2,4-dinitrophenolate in various polar solvents. researcher.life The model helps to estimate the decrease in the activation barrier for reactions due to solvation. researcher.life Furthermore, solvent polarity, modeled with PCM, has been shown to drive the isomerization of certain molecules containing a dinitrophenolate moiety. nih.gov In polar media, the zwitterionic form of a molecule can be stabilized by solvation, decreasing its ground state energy and shifting chemical equilibria. nih.gov While the PCM model is effective, it is primarily based on solvent polarity and may not fully capture specific interactions like strong hydrogen bonds, which can be problematic for certain ions, including 2,4-dinitrophenolate. acs.orgresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior and interactions of the dinitrophenolate ion in a condensed phase, such as in solution. squarespace.com By simulating the motions of atoms over time, MD can offer insights into structural dynamics, solvation structure, and reaction mechanisms.

MD simulations have been used in conjunction with DFT calculations to investigate the fundamental reactive properties of molecules containing the 2,4-dinitrophenolate ion. researchgate.net The stability of such molecules in water has been probed by calculating radial distribution functions (RDFs) after MD simulations. researchgate.net In other studies, MD simulations have been employed to model complex chemical processes, such as glycosyl transfer reactions involving dinitrophenolate as a leaving group, within a box of classical solvent molecules. bath.ac.uk Furthermore, ab initio MD simulations have been performed on related systems, like the thymol/water deep eutectic solvent, to understand the specific hydrogen bonding and chemical interactions that occur in the liquid state. chemrxiv.org While extensive MD studies focused solely on the dinitrophenolate ion are not widely reported, these examples highlight the potential of the technique to explore its dynamic behavior and interactions in solution. bris.ac.uk

Theoretical Photochemistry of Dinitrophenols

Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational method for investigating the electronically excited states of molecules like dinitrophenols researchgate.netuci.edu. It is an extension of DFT that applies to time-dependent phenomena, providing a framework to calculate properties such as excitation energies and electronic absorption spectra wikipedia.org. The formal foundation for TD-DFT is the Runge-Gross theorem, which establishes a mapping between the time-dependent density and the time-dependent external potential wikipedia.orgstackexchange.com.

In practice, TD-DFT is most often used within the linear response regime to calculate the energies of excited states wikipedia.org. This approach has been successfully applied to dinitrophenols to characterize their excited state energies and absorption spectra rsc.orguci.edu. For example, TD-DFT calculations have been performed for 2,4-dinitrophenol (24DNP) to understand its absorption spectra in different solvents uci.edu. These calculations can help explain experimental observations, such as shifts in absorption peaks due to solute-solvent interactions uci.edu.

While TD-DFT is widely used due to its favorable accuracy-to-cost ratio, it has known limitations, particularly in describing long-range charge-transfer excited states rsc.org. The choice of the exchange-correlation functional and basis set is crucial for obtaining accurate results that can be reliably compared with experimental data researchgate.net.

Table 3: TD-DFT Applications for Dinitrophenol Excited States

| Application | Description | Findings for Dinitrophenols | Reference |

|---|---|---|---|

| Excitation Energy Calculation | Determination of the energy difference between the ground and excited electronic states. | TD-DFT predicts transition frequencies that correspond to optical absorption spectra. uci.edu | rsc.org |

| Absorption Spectra Simulation | Calculation of the theoretical UV-Vis absorption spectrum. | Helps assign experimental absorption bands and explains solvent-induced shifts in the spectra of 2,4-dinitrophenol. | rsc.orguci.edu |

| Characterization of Excited States | Analysis of the nature of electronic transitions (e.g., n→π, π→π). | Provides insight into which molecular orbitals are involved in the electronic excitation. | rsc.org |

Computational chemistry provides essential tools to unravel the complex mechanisms of dinitrophenol photodegradation. Theoretical models can map out potential energy surfaces for photochemical reactions, identify reaction intermediates, and calculate activation energies for different degradation pathways mdpi.com.

For dinitrophenols, computational studies have been used to explain differences in photochemical reactivity observed in various solvents rsc.org. For instance, TD-DFT calculations suggested that the enhanced reactivity of 2,4-dinitrophenol in 2-propanol compared to water is due to a strong interaction between a solvent molecule and a nitro group in the excited state rsc.orguci.edu. This demonstrates how computational models can link molecular-level interactions to macroscopic chemical behavior.

The photodegradation of dinitrophenols can proceed through different pathways, including direct photolysis, where the molecule absorbs a photon and undergoes a reaction from an excited state, or indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals mdpi.com. Computational simulations can effectively explore these processes mdpi.com. For example, studies on other nitroaromatic compounds have shown that their photochemical fate depends significantly on whether degradation occurs in a liquid or semisolid medium, a distinction that can be explored computationally acs.org. In some cases, unusual degradation mechanisms, such as ferrite-induced photohydrolysis of the aromatic ring, have been identified and explained with the aid of computational techniques researchgate.netnih.gov.

Biochemical and Cellular Mechanisms of Action of Phenol, Dinitro , Ion 1

Mitochondrial Uncoupling and Protonophore Activity

Phenol (B47542), dinitro-, ion(1-)-, commonly known as the 2,4-dinitrophenolate (B1223059) ion (DNP), is the active form of 2,4-dinitrophenol (B41442), a classic chemical uncoupler of oxidative phosphorylation. researchgate.netnih.gov Its primary mechanism of action revolves around its activity as a protonophore, which disrupts the generation of ATP in mitochondria. rsc.orgresearchgate.net As a lipophilic weak acid, DNP can readily diffuse across biological membranes, particularly the inner mitochondrial membrane. researchgate.netquora.com This ability to transport protons across the membrane, independent of the ATP synthase complex, is the foundation of its uncoupling effect. researchgate.netquora.com

The core of DNP's action is its ability to dissipate the electrochemical proton gradient (proton-motive force) that is established across the inner mitochondrial membrane by the electron transport chain (ETC). quora.comarizona.edu During normal respiration, the ETC pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a high concentration of protons on the outside and a lower concentration on the inside. quora.comunipmn.it This gradient represents a form of potential energy.

DNP, in its protonated form, is a fat-soluble molecule that can easily pass through the inner mitochondrial membrane into the matrix, which has a higher pH (lower proton concentration). quora.comechemi.com Once in the alkaline environment of the matrix, it releases its proton, reverting to its negatively charged ion(1-) (dinitrophenolate) form. quora.comechemi.com This charged form is then able to diffuse back across the membrane into the acidic intermembrane space, where it picks up another proton. echemi.com This cyclical process effectively shuttles protons back into the matrix, bypassing the ATP synthase channel. researchgate.netdroracle.ai This action creates a "proton leak" or a short-circuit, which dissipates the carefully maintained gradient. droracle.ainih.gov The energy stored in the proton gradient is consequently released as heat instead of being harnessed for ATP synthesis. quora.com

| Mechanism Step | Location | DNP Form | Action |

| 1. Protonation | Intermembrane Space (Low pH) | Phenol, dinitro-, ion(1-)- | Binds a proton (H+) |

| 2. Diffusion | Across Inner Mitochondrial Membrane | Protonated DNP (neutral) | Moves down its concentration gradient into the matrix |

| 3. Deprotonation | Mitochondrial Matrix (High pH) | Protonated DNP | Releases the proton (H+) |

| 4. Return | Across Inner Mitochondrial Membrane | Phenol, dinitro-, ion(1-)- | Moves back to the intermembrane space |

Oxidative phosphorylation is the process where the energy from the oxidation of nutrients is used to produce ATP. This process is tightly "coupled"; the flow of electrons through the ETC is linked to the pumping of protons, and the flow of protons back through ATP synthase drives ATP synthesis. quora.comarizona.edu DNP effectively "uncouples" these processes. arizona.eduunipmn.it

By providing an alternative route for protons to re-enter the mitochondrial matrix, DNP diminishes the proton-motive force necessary for ATP synthase to function. quora.comnih.gov Even though the electron transport chain continues to function and consume oxygen, sometimes at an accelerated rate, the energy is not captured in the form of ATP. droracle.ainih.gov This leads to a significant decrease in the efficiency of ATP production. unipmn.itnih.gov The cell attempts to compensate for this energy deficit by increasing its metabolic rate, breaking down more fuel sources like glucose and fats to ramp up the electron transport chain, which in turn generates more heat. quora.comarizona.edu Studies in zebrafish embryos treated with DNP showed significantly decreased levels of ATP-linked respiration compared to control groups. nih.gov

The action of DNP is not solely dependent on its interaction with the lipid bilayer of the inner mitochondrial membrane. While it can increase proton current through pure lipid membranes, its effects in mitochondria are more complex, suggesting interactions with membrane proteins. researchgate.netnih.govmdpi.com The lipid composition of the membrane itself can alter the uncoupling effect of DNP. researchgate.net Molecular dynamics simulations have shown that the protonated, neutral form of DNP tends to localize towards the center of the membrane, while the deprotonated, anionic form (dinitrophenolate) is found in the lipid headgroup region. researchgate.net

Furthermore, evidence suggests that mitochondrial proteins are involved in DNP's protonophoric activity. mdpi.com An azido-substituted analog of DNP was found to bind effectively to mitochondrial proteins, indicating that DNP itself likely interacts with protein components within the inner membrane. mdpi.com

Research has increasingly pointed towards the involvement of specific mitochondrial carrier proteins in enhancing the uncoupling action of DNP. nih.govnih.gov The sensitivity of DNP's effect to carboxyatractyloside, a specific inhibitor of Adenine (B156593) Nucleotide Translocase (ANT), strongly suggests that ANT is involved in DNP's activity. nih.govmdpi.comnih.gov

Studies using recombinant proteins in planar lipid membranes have demonstrated that ANT1 and Uncoupling Proteins (UCP1, UCP2, and UCP3) all significantly enhance the proton-transporting effect of DNP. nih.govresearchgate.net This indicates that these proteins can facilitate DNP-mediated proton leakage. Through site-directed mutagenesis and molecular dynamics simulations, it was discovered that a specific amino acid, arginine 79 (R79), is crucial for the DNP-mediated increase in membrane conductance by ANT1. nih.govnih.gov This implies that this arginine residue is likely involved in the binding of the dinitrophenolate ion to the ANT protein. nih.gov While UCPs are known to be involved in physiological uncoupling, their potentiation of DNP's action highlights a broader role for mitochondrial proteins in mediating the effects of chemical uncouplers. nih.govmdpi.com

| Protein | Role in DNP Action | Key Findings |

| Adenine Nucleotide Translocase (ANT1) | Enhances DNP's protonophoric effect. | Activity is inhibited by carboxyatractyloside. Arginine 79 is crucial for DNP-mediated conductance. nih.govnih.gov |

| Uncoupling Proteins (UCP1-UCP3) | Significantly enhance DNP-mediated proton leakage. | Suggests a common mechanism for facilitating proton transport by both endogenous and chemical uncouplers. nih.govresearchgate.net |

Effects on Cellular Permeability and Bioelectric Potentials

The influence of Phenol, dinitro-, ion(1-)- extends beyond the inner mitochondrial membrane, affecting the permeability and electrical properties of the cell as a whole. As a metabolic inhibitor that drastically reduces cellular ATP, DNP can indirectly impact numerous energy-dependent processes, including the maintenance of ion gradients across the plasma membrane. jhu.edu

DNP has been shown to alter the permeability of cellular and mitochondrial membranes to various ions. nih.gov The maintenance of specific ion concentrations inside and outside the cell is critical for numerous functions and is an energy-intensive process, relying on ATP-powered pumps. By depleting cellular ATP, DNP disrupts the function of these pumps, such as the Na+/K+ pump, leading to a gradual breakdown of the normal ion gradients. jhu.edu

Studies on toad lens membranes demonstrated that DNP affects the membrane's electrical conductivity and permeability to ions like potassium and sodium. nih.gov In skeletal muscle, DNP can cause a marked depolarization of the cell membrane. jhu.edu This effect is more complex than simply shutting down ion pumps; it suggests a more direct alteration of membrane permeability properties. jhu.edu Some phenolic compounds can alter membrane ion permeability by causing local changes in the packing of lipid molecules, which in turn lowers the energy barrier for the formation of ion-induced pores. rsc.org While the primary action of DNP is protonophoric, its presence within membranes and its disruption of cellular energy can lead to broader changes in the permeability to other ions.

Impact on Resting and Action Potentials of Excitable Cells

The ion "Phenol, dinitro-, ion(1-)-", the active form of 2,4-dinitrophenol (DNP), exerts significant effects on the electrophysiological properties of excitable cells, such as neurons. Intracellular observations have revealed that DNP application leads to a marked decrease in electrical excitability. nih.govnih.gov This is primarily associated with a hyperpolarization of the cell membrane, where the resting membrane potential becomes more negative, and a concurrent fall in membrane resistance, indicating an increase in ion conductance across the membrane. nih.govnih.govnih.govnih.gov

In studies on cat spinal motoneurones, the extracellular application of DNP was shown to increase the membrane conductance. nih.govnih.gov This increased conductance manifests as a rise in input conductance, a slower rate of both the rise and fall of action potentials, and an occlusion of the afterhyperpolarization that typically follows an action potential. nih.govnih.gov While hyperpolarization is observed, the reversal potential for the action of DNP in these cells is only about 12 mV more negative than the resting potential. nih.govnih.gov

Research on cortical neurones has demonstrated a similar hyperpolarizing action. In these cells, the mean reversal level for DNP's effect (EDNP) was found to be nearly 30 mV more negative than the resting membrane potential. nih.govnih.gov The underlying mechanism for this change in membrane properties is concluded to be an increase in the membrane's conductance to potassium ions (K⁺). nih.govnih.gov It is suggested that DNP acts from within the neuron, potentially by liberating internally bound calcium (Ca²⁺), which in turn raises the potassium conductance. nih.gov

| Cell Type | Observed Effect | Quantitative Finding | Proposed Mechanism |

|---|---|---|---|

| Cat Cortical Neurones | Hyperpolarization and decreased membrane resistance | Reversal potential (EDNP) was ~30 mV more negative than resting potential. | Increased membrane conductance to K⁺ ions. |

| Cat Spinal Motoneurones | Increased membrane conductance and hyperpolarization | Reversal potential was ~12 mV more negative than resting potential. | Release of internal Ca²⁺, leading to increased K⁺ conductance. |

| Cat Spinal Motoneurones | Altered action potential characteristics | Slower rate of rise and fall of action potentials; occlusion of afterhyperpolarization. | Increased overall membrane conductance. |

Influence on Metabolic Pathways and Energy Flux

Stimulation of Respiration and Electron Transport Chain Activity

Phenol, dinitro-, ion(1-)- is a classic uncoupling agent of oxidative phosphorylation. wikipedia.org In living cells, it acts as a protonophore, a lipid-soluble proton carrier that shuttles protons (H⁺) across the inner mitochondrial membrane. wikipedia.orgdroracle.ai This action dissipates the proton gradient that is normally established by the electron transport chain (ETC). wikipedia.org The proton motive force, which is the electrochemical potential energy stored in this gradient, is essential for driving the synthesis of ATP by ATP synthase. droracle.ai

By providing an alternative route for protons to re-enter the mitochondrial matrix, the dinitrophenoxide ion effectively "uncouples" the process of electron transport from ATP synthesis. droracle.aiyoutube.com The energy stored in the proton gradient is not captured in the chemical bonds of ATP but is instead dissipated primarily as heat. wikipedia.org

The dissipation of the proton gradient removes the inhibitory back-pressure on the ETC. droracle.ai As the cell's energy charge (ATP/ADP ratio) decreases, the ETC attempts to compensate by pumping more protons to re-establish the gradient. This results in a significant increase in the rate of electron transport and, consequently, a marked stimulation of oxygen consumption (respiration). nih.govdroracle.ai Studies have demonstrated this effect quantitatively; for instance, research on isolated perfused rat liver showed that oxygen uptake increased soon after the infusion of 2,4-dinitrophenol. nih.gov Similarly, in developing zebrafish embryos, DNP exposure was found to significantly increase basal respiration rates. nih.gov

| Experimental Model | Parameter Measured | Result of DNP Exposure |

|---|---|---|

| Developing Zebrafish Embryos | Basal Respiration (Oxygen Consumption) | Significantly increased compared to controls. nih.gov |

| Isolated Perfused Rat Liver | Oxygen Uptake | Increased shortly after DNP infusion. nih.gov |

| Rats (in vivo) | Maximal Oxygen Uptake (V̇O₂max) | Increased by 9% compared to control group. researchgate.net |

| Human Glioma Cells | Oxygen Consumption Rate (OCR) | Increased following DNP treatment. nih.gov |

Effects on Downstream Metabolic Processes (e.g., Glycolysis, Lactic Acid Production)

The uncoupling of oxidative phosphorylation and the subsequent drop in cellular ATP production trigger a compensatory response in other metabolic pathways to meet the cell's energy demands. nih.govnih.gov A primary response is the upregulation of glycolysis, the pathway that breaks down glucose to produce pyruvate, NADH, and a small amount of ATP. nih.govnih.gov The decrease in ATP and increase in ADP and AMP levels allosterically activate key regulatory enzymes in the glycolytic pathway, such as phosphofructokinase, thereby increasing the rate of glucose catabolism. nih.gov

This stimulation of glycolysis is evident in various cell types. For example, in L6 skeletal muscle cells, DNP has been shown to rapidly double the rate of glucose transport into the cells, making more substrate available for glycolysis. nih.gov This response is an attempt to counteract the energy deficit caused by the inefficient mitochondrial ATP synthesis. nih.gov

Under normal aerobic conditions, the pyruvate generated from glycolysis enters the mitochondria to be further oxidized in the tricarboxylic acid (TCA) cycle. However, when glycolysis is heavily stimulated by an uncoupler like DNP, the rate of pyruvate production can exceed the capacity of the TCA cycle to process it. nih.gov This leads to an increase in the conversion of pyruvate to lactate in the cytosol. nih.gov This anaerobic pathway allows for the regeneration of NAD⁺ from the NADH produced during glycolysis, enabling the high glycolytic flux to continue. Consequently, treatment with DNP can lead to the overproduction and accumulation of lactate. nih.gov Studies in mice have shown that DNP administration can induce hyperlactacidemia (abnormally high levels of lactic acid in the blood). nih.gov

Environmental Occurrence, Fate, and Transport of Dinitrophenols

Sources and Release Mechanisms

The release of dinitrophenols into the environment stems from both direct industrial emissions and secondary atmospheric formation.

The primary route of entry for dinitrophenols into the environment is through their manufacture and industrial use. nih.govcdc.govnih.gov Historically and presently, various isomers of dinitrophenol, most notably 2,4-dinitrophenol (B41442) (2,4-DNP), have been utilized in a range of industrial applications. These include the synthesis of dyes, wood preservatives, photographic developers, pesticides, and explosives. nih.govcdc.govwikipedia.orgdopinglinkki.fiepa.govresearchgate.net Releases can occur from manufacturing plants, during the use of these products, and from the disposal of associated wastes. nih.govcdc.gov For instance, wastewater from a dye manufacturing facility was found to contain DNP concentrations as high as 3.2 mg/L. nih.govcdc.gov Although its use as a pesticide has been discontinued in the United States, runoff from agricultural areas where it was previously applied can still contribute to its presence in water systems. wikipedia.orgepa.gov Industrial activities such as coal combustion and biomass burning also release nitrated phenolic compounds into the atmosphere. sdu.edu.cnresearchgate.net

Table 1: Industrial Sources and Applications of Dinitrophenols

| Industrial Sector | Specific Application | Compound(s) of Interest |

| Chemical Manufacturing | Intermediate for dyes, picric acid, and picramic acid synthesis | 2,4-Dinitrophenol |

| Wood Preservation | Active ingredient in wood preservatives | 2,4-Dinitrophenol |

| Agriculture (Historical) | Herbicide, insecticide | 2,4-Dinitrophenol, DNOC, Dinoseb, Dinoterb |

| Photography | Component in photographic developers | 2,4-Dinitrophenol |

| Defense/Explosives | Manufacturing of explosives; degradation byproduct of IMX-101 | 2,4-Dinitrophenol |

| Polymer Industry | Polymerization inhibitor for styrene | Dinoseb |

Dinitrophenols are not only released directly but can also be formed secondarily in the atmosphere. nih.govcdc.gov Photochemical reactions involving precursors such as benzene (B151609) and toluene with nitrogen oxides (NOx) in polluted air can lead to the formation of nitrophenols, which can be further nitrated to form dinitrophenols. nih.govsdu.edu.cnresearchgate.netcopernicus.org This process is initiated by the reaction of these aromatic compounds with hydroxyl (OH) radicals and NOx. copernicus.org Vehicle exhaust is a significant source of both the aromatic precursors and NOx, contributing to the atmospheric formation of DNPs, particularly in urban areas with heavy traffic. nih.govcdc.govb-tu.de Studies suggest that the liquid phase, such as in cloud droplets, can be a significant environment for the production of dinitrophenols from their precursors. b-tu.denoaa.gov

Due to past industrial and disposal practices, dinitrophenols are frequently found at hazardous waste sites. nih.govnih.gov The Agency for Toxic Substances and Disease Registry (ATSDR) reports that 2,4-DNP has been identified at a minimum of 65 of the 1,867 hazardous waste sites on the EPA National Priorities List (NPL). nih.gov 2,6-Dinitrophenol (2,6-DNP) has been found at least at one of these sites. nih.gov These sites act as long-term sources of environmental contamination, releasing DNPs into the surrounding soil, groundwater, and air. cdc.govcdc.gov Contamination can result from landfill disposal of manufacturing wastes, accidental spills during transport, and leaks from storage containers. cdc.gov

Environmental Distribution and Mobility

Once released, dinitrophenols are distributed among various environmental media, including air, water, and soil, with their mobility being influenced by a range of physicochemical properties and environmental conditions.

Dinitrophenols have been detected in air, water, and soil. In the atmosphere, they can exist in both gaseous and particulate phases, which allows for long-distance transport. cdc.govcdc.gov They have been measured in rain, snow, and fog. cdc.gov Urban air is expected to have higher concentrations than rural air due to emissions from vehicle exhaust and other anthropogenic sources. nih.gov

In the aquatic environment, DNPs have been detected in industrial wastewater and in groundwater at contaminated sites. nih.govcdc.gov For example, a maximum concentration of 30.6 mg/L of 2,4-DNP was found in groundwater at a Superfund site in Minnesota. nih.gov The transfer of dinitrophenols from water to sediment is more likely to occur in acidic waters with high organic content. cdc.govcdc.gov

Soil contamination has been identified at former industrial locations, such as a decommissioned wood-preserving facility, and is also anticipated in roadside soil due to deposition from vehicle exhaust. nih.gov

Table 2: Reported Concentrations of 2,4-Dinitrophenol in Environmental Media

| Environmental Compartment | Location/Source | Reported Concentration |

| Water | Effluent from a dye-manufacturing plant | Up to 3.2 mg/L |

| Groundwater | Superfund site in Minnesota | Up to 30.6 mg/L |

The mobility of dinitrophenols in the subsurface, particularly their potential to leach from soil into groundwater, is a significant environmental concern. nih.gov This potential is highly dependent on the specific properties of the soil and the dinitrophenol isomer. nih.gov Factors that decrease the mobility and leaching potential of DNPs include increased soil organic carbon content, higher clay content, and the presence of iron oxides like goethite. cdc.gov The acidity of the soil-water system also plays a role; increased acidity can reduce mobility. cdc.gov Conversely, in soils with low organic matter and clay content, dinitrophenols are more likely to be mobile and migrate towards groundwater. The detection of 2,4-DNP in groundwater at waste disposal sites confirms its ability to leach through the soil profile. nih.gov The residence time of 2,4-DNP in soil can range from less than 8 to 120 days, depending on the specific soil and climatic conditions. nih.gov

Adsorption and Desorption Characteristics in Soil and Sediments

The mobility and persistence of dinitrophenols (DNPs) in the environment are significantly influenced by their adsorption and desorption behavior in soils and sediments. The extent of this interaction is controlled by a combination of the physicochemical properties of the DNP molecule and the characteristics of the soil or sediment matrix. Key factors governing these processes include pH, organic carbon content, clay mineralogy, and the nature of exchangeable cations on soil particles.

Sorption is strongly dependent on the pH of the soil-water system. Dinitrophenols are weak acids, and their adsorption decreases as the pH rises above their pKa value (e.g., 4.09 for 2,4-DNP). hibiscuspublisher.com This is because at lower pH, the neutral, non-ionized form of the DNP molecule predominates, which is more readily adsorbed onto soil surfaces. nih.gov Conversely, at higher pH, the anionic (dinitrophenolate) form is more prevalent, leading to increased water solubility and greater mobility, thus reducing adsorption. niscpr.res.in

The organic carbon and clay content of the soil are critical components for DNP adsorption. hibiscuspublisher.com Soils with higher organic matter provide more surfaces for partitioning and interaction. Similarly, clay minerals, particularly smectites, have a high affinity for DNP molecules. The adsorption mechanism onto clays involves both site-specific interactions with exchangeable cations and non-specific van der Waals forces with the siloxane surface of the clay. uci.edu The charge density of the clay can also play a role; for instance, low-charge clays have been shown to adsorb certain dinitrophenol herbicides more effectively than high-charge clays. nih.govnih.gov

The type of exchangeable cation on the clay surface significantly modulates the adsorption capacity. researchgate.net Clays saturated with weakly hydrated cations, such as potassium (K+) or cesium (Cs+), exhibit greater sorption of DNPs compared to those with more strongly hydrated cations like sodium (Na+) or calcium (Ca2+). nih.govresearchgate.net The lower hydration energy of cations like K+ allows for more direct interaction between the cation and the nitro groups of the DNP molecule, facilitating stronger binding. nih.govuci.edu

Desorption processes determine the potential for previously bound DNP to be released back into the soil solution, contributing to its long-term transport and bioavailability. The susceptibility to desorption is inversely related to the strength of adsorption; strongly adsorbed compounds are less likely to be released. nih.gov In soils rich in variable charge minerals like iron and aluminum oxides, dinitrophenols can be significantly retained, with desorption being influenced by the presence of competing anions. nih.gov

Table 1: Factors Influencing the Adsorption of Dinitrophenols in Soil and Sediments

| Factor | Influence on Adsorption | Mechanism |

| pH | Adsorption is higher at low pH (below pKa) and decreases as pH increases. | At low pH, the neutral form of DNP dominates, which has a higher affinity for soil surfaces. At high pH, the more soluble anionic form predominates. |

| Organic Carbon Content | Higher organic carbon content generally leads to increased adsorption. | Organic matter provides hydrophobic surfaces for partitioning and various functional groups for interaction. |

| Clay Content & Type | Higher clay content increases adsorption. Clay mineralogy is important. | Clay minerals offer large surface areas. Smectite clays show high affinity through surface interactions. |

| Exchangeable Cations | Weakly hydrated cations (e.g., K+, Cs+) promote higher adsorption than strongly hydrated cations (e.g., Na+, Ca2+). | Lower hydration allows for direct coordination between the exchangeable cation and the nitro groups of the DNP molecule. |

Degradation and Transformation Processes in the Environment

Biodegradation is considered the most significant process for the ultimate removal of dinitrophenols from soil and water environments. cdc.gov However, photochemical and other chemical reactions also contribute to their transformation.

Microbial Biodegradation Pathways (Aerobic and Anaerobic)

Microorganisms have evolved diverse metabolic pathways to degrade dinitrophenols under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Aerobic Biodegradation: Under aerobic conditions, bacterial degradation of 2,4-DNP often proceeds through one of two main types of initial attack: oxidative or reductive.

Oxidative Pathway: Some bacteria, such as certain Rhodococcus species, can initiate degradation by removing a nitro group. For example, the degradation of 2,4-DNP by Rhodococcus sp. B1 was observed to involve the liberation of the ortho-position nitro group and the formation of 3-nitroadipic acid. hibiscuspublisher.comnih.gov

Reductive Pathway: A more common initial step involves the reduction of one of the nitro groups to an amino group. hibiscuspublisher.com For instance, a cyanobacterial consortium can reduce 2,4-DNP to 2-amino-4-nitrophenol, which is then further degraded. hibiscuspublisher.com Another well-documented pathway in bacteria like Rhodococcus imtechensis involves the formation of a hydride-Meisenheimer complex of 2,4-DNP, which is a key intermediate before the aromatic ring is further processed. hibiscuspublisher.comnih.govresearchgate.net Complete mineralization involves the opening of the aromatic ring and metabolism of the resulting aliphatic acids.

Anaerobic Biodegradation: In the absence of oxygen, the primary transformation route is the reduction of the nitro groups. hibiscuspublisher.com This process is carried out by various bacteria, including methanogenic and photosynthetic anoxygenic bacteria. hibiscuspublisher.com The typical pathway involves the sequential reduction of 2,4-DNP to 2-amino-4-nitrophenol, followed by the formation of 2,4-diaminophenol. cdc.gov While effective, anaerobic degradation can be slower than aerobic processes and may be inhibited by high concentrations of DNP, which can be toxic to methanogenic microorganisms. hibiscuspublisher.comresearchgate.net Studies using upflow anaerobic sludge blanket (UASB) reactors have demonstrated successful transformation and degradation of 2,4-DNP when a primary substrate like volatile fatty acids is supplied. hibiscuspublisher.com

Photochemical Degradation in Aqueous, Organic, and Atmospheric Particulate Phases

The fate of dinitrophenols under the influence of sunlight varies dramatically depending on the environmental medium.

Aqueous Phase: In aqueous solutions such as surface water, cloud, or fog droplets, 2,4-DNP is notably resistant to direct photodegradation. pnas.orgpnas.org Although it absorbs solar UV radiation, the photoexcited molecule deactivates very efficiently through rapid, non-reactive pathways, returning to its ground state without undergoing chemical change. pnas.orgpnas.org This photostability means that direct solar photolysis is not a significant removal mechanism in water. pnas.org However, indirect photochemical degradation can occur. In the presence of a photocatalyst like titanium dioxide (TiO₂) and UV light, 2,4-DNP can be effectively degraded through the action of highly reactive hydroxyl radicals. niscpr.res.innih.govresearchgate.net

Organic and Atmospheric Particulate Phases: In contrast to the aqueous phase, the photolysis rates of 2,4-DNP are significantly higher in organic matrices. uci.eduacs.org This suggests that DNP associated with organic aerosol particles in the atmosphere would degrade more efficiently than DNP dissolved in cloud droplets. uci.eduacs.org Studies using surrogates for glassy organic aerosols found that photochemical degradation in these semisolid phases can lead to photoreduction and dimerization products. acs.org The estimated photochemical lifetime for DNP in an organic aerosol matrix in the atmosphere can be on the order of days. acs.org

Atmospheric Formation: Dinitrophenols can also be formed in the atmosphere through the reaction of precursors like benzene with nitrogen oxides (NOx). nih.govcdc.gov Furthermore, 2,4-DNP can be formed in the atmospheric aqueous phase (e.g., rain, fog) through the nitration of 2-nitrophenol or 4-nitrophenol, a process in which nitrogen dioxide plays a key role. nih.govacs.org

Other Chemical Transformation Reactions (e.g., Photoreduction, Hydrolysis)

Beyond microbial and direct photochemical processes, other chemical reactions can transform dinitrophenols.

Photoreduction: As noted, photoreduction has been observed as a degradation pathway for nitrophenols within organic matrices, contrasting with the oxidative pathways often seen in solution. acs.org In laboratory settings, the chemical reduction of 2,4-DNP to 2,4-diaminophenol can be achieved efficiently using a reducing agent like sodium borohydride in the presence of metallic nanoparticle catalysts such as gold or silver. researchgate.net

Hydrolysis: Hydrolysis, the reaction with water, is generally not considered a significant environmental fate process for dinitrophenols under typical environmental pH conditions. The synthesis of 2,4-DNP itself can be achieved through the alkaline hydrolysis of 2,4-dinitrochlorobenzene at high temperatures, indicating that the reverse reaction (cleavage of the phenol) is not favorable under ambient conditions. wikipedia.orggoogle.com

Environmental Risk Assessment Methodologies

Determination of Hazardous Concentrations for Aquatic Organisms using Species Sensitivity Distributions

To protect ecosystems from chemical contaminants like dinitrophenols, environmental risk assessments are performed to establish safe concentration levels. One robust method for this is the use of Species Sensitivity Distributions (SSDs). epa.gov An SSD is a statistical model that describes the variation in sensitivity to a specific chemical among different species within an ecosystem. nih.govresearchgate.net By compiling toxicity data (e.g., EC50 or NOEC values) from standardized tests on a range of representative aquatic organisms, a cumulative distribution is plotted. epa.gov

From this distribution, a Hazardous Concentration for a specified percentage of species (HCp) can be derived. The HC5, which is the concentration predicted to be hazardous to the 5% most sensitive species in the community, is commonly used to derive protective environmental quality guidelines. nih.govresearchgate.net

A comprehensive study was conducted to determine the hazardous concentrations of 2,4-DNP for freshwater ecosystems. nih.gov Acute toxicity bioassays were performed on 12 species from nine different taxonomic groups, and chronic assays were conducted on five species from four taxonomic groups. nih.gov Using the results from these tests, SSDs were constructed to calculate the acute and chronic HC5 values. nih.gov The derived chronic HC5 provides crucial data for the long-term risk assessment and management of freshwater environments contaminated with 2,4-DNP. nih.gov

Table 2: Hazardous Concentrations (HC5) of 2,4-Dinitrophenol for Freshwater Aquatic Species

| Endpoint | HC5 Value (mg/L) | 95% Confidence Interval (mg/L) |

| Acute | 0.91 | 0.32–2.65 |

| Chronic | 0.22 | 0.11–0.42 |

Data sourced from a study on freshwater toxicity and species sensitivity distributions. nih.govresearchgate.net

Bioaccumulation Studies in Environmental Systems

The potential for dinitrophenols (DNPs) to bioaccumulate in environmental systems is generally considered to be low. This assessment is primarily based on their physicochemical properties, particularly their low octanol-water partition coefficients (log Kow) and their tendency to exist in an ionized state in most natural waters. waterquality.gov.aucdc.gov Bioaccumulation is a process where the concentration of a chemical in an organism exceeds that in the surrounding environment, including all routes of exposure such as water, food, and sediment. epa.gov A related but more specific term, bioconcentration, refers to the uptake of a chemical by an aquatic organism from water only. epa.govfao.org

The low Kow values for dinitrophenols suggest a limited tendency to partition from water into the fatty tissues of organisms. For instance, the log Kow for 2,4-dinitrophenol is 1.54. epa.gov Based on this, bioconcentration factors (BCFs), which quantify the extent of chemical partitioning from water into an organism, have been estimated to be in the range of 8 to 24. cdc.gov Another estimation calculated a BCF of 2,4-DNP in fish to be as low as 0.56. cdc.gov Furthermore, because dinitrophenols are acidic, they exist predominantly in their ionic (dissociated) forms in typical environmental pH ranges of 5 to 9. This ionization increases their water solubility and further reduces the likelihood of significant bioconcentration, which is more common for hydrophobic, non-ionic compounds. cdc.gov

Despite the low predicted potential for bioaccumulation, regulatory bodies have established bioaccumulation factors (BAFs) for risk assessment. A BAF is often considered more comprehensive than a BCF because it accounts for chemical uptake from all potential environmental routes, not just water. epa.gov The U.S. Environmental Protection Agency (EPA) has established a national-level BAF for 2,4-dinitrophenol at 4.4 L/kg, which is indicative of a low bioaccumulation potential. epa.gov This value was derived using the BCF method, calculating the geometric mean of BCF values for Trophic Level 2 and Trophic Level 3 organisms. epa.gov

Consistent with the low bioaccumulation potential, field observations are limited. However, it is noteworthy that 2,4-dinitrophenol has been detected in fish from tributaries and embayments of Lake Michigan, suggesting that some level of uptake by aquatic organisms does occur in the environment. epa.gov

The following table summarizes the reported bioaccumulation and bioconcentration factors for 2,4-dinitrophenol.

| Parameter | Value | Trophic Level (if applicable) | Source/Method |

|---|---|---|---|

| Bioaccumulation Factor (BAF) | 4.4 L/kg | National-level estimate | U.S. EPA epa.gov |

| Bioconcentration Factor (BCF) | 8–24 | Not specified | Estimated from Kowcdc.gov |

| Bioconcentration Factor (BCF) | 0.56 | Fish | Calculated from log Kow of 1.54 cdc.gov |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatography is a cornerstone for the separation and analysis of dinitrophenols from various samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, each offering distinct advantages for the analysis of these compounds.

High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the determination of dinitrophenols in diverse matrices, including environmental water and biological fluids. nih.govcdc.gov Its versatility allows for the analysis of these polar, non-volatile compounds without the need for chemical derivatization, which is often required for GC analysis.

Various HPLC methods have been developed, frequently employing reversed-phase columns and ultraviolet (UV) detection, as dinitrophenols exhibit strong absorbance in the UV region. chromatographyonline.com For instance, an isocratic HPLC method using a monolithic column has been validated for the determination of 2,4-dinitrophenol (B41442) in tap water, achieving separation in less than 3.5 minutes. chromatographyonline.com In more complex samples, such as simulated radioactive waste, HPLC has been successfully implemented to monitor 2,4-dinitrophenol concentrations. osti.gov

The coupling of HPLC with mass spectrometry (LC-MS or LC-MS-MS) provides enhanced selectivity and sensitivity. This combination has been used to identify and quantify 2,4-dinitrophenol and its metabolites in biological fluids from poisoning cases, allowing for the tentative identification of conjugated metabolites like DNP glucuronide and DNP sulfate. nih.gov

Table 1: HPLC Method Parameters for Dinitrophenol Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Chromolith RP-18e (150 mm × 4.6 mm I.D.) | chromatographyonline.com |

| Mobile Phase | 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v) | chromatographyonline.com |

| Flow Rate | 3 mL min⁻¹ | chromatographyonline.com |

| Detection | UV-absorbance-DAD | chromatographyonline.com |

| Application | Determination of phenol (B47542) and nitrophenols in tap water | chromatographyonline.com |

| Linear Range | 200–8000 ng mL⁻¹ | chromatographyonline.com |

| Recovery | 90–112% | chromatographyonline.com |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of dinitrophenols. nih.govresearchgate.net Due to the low volatility and polar nature of these compounds, a derivatization step is often necessary to convert them into more volatile and thermally stable forms suitable for GC analysis. However, methods have also been developed for the analysis of underivatized 2,4-dinitrophenol. nih.govresearchgate.net

A validated GC-MS method using hydrogen as a carrier gas has been established for the qualitative and quantitative analysis of 2,4-DNP in blood and urine. nih.gov This method demonstrated excellent performance with high linearity (R² > 0.998), good precision (intra- and inter-assay imprecision below 10.7%), and high extraction efficiency (92.1%). nih.gov Solid-phase microextraction (SPME) coupled with GC-MS offers a fast and simple alternative to traditional liquid-liquid extraction for determining 2,4-dinitrophenol in aqueous samples. nih.gov

Table 2: GC-MS Method Validation for 2,4-Dinitrophenol Analysis in Biological Samples

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity (R²) | > 0.998 | nih.gov |

| Inter-assay Imprecision | < 10.6% | nih.gov |

| Intra-assay Imprecision | < 10.7% | nih.gov |

| Extraction Efficiency | 92.1% | nih.gov |

Extraction and Preconcentration Techniques

To detect the dinitro-phenol ion at trace concentrations (ng/L or ppt levels), especially in complex environmental samples, a preconcentration step is crucial. nih.gov Various microextraction techniques have been developed to isolate and enrich the analyte from the sample matrix, thereby enhancing the sensitivity of subsequent chromatographic analysis.

Hollow Fiber Supported Liquid Membrane (HFSLM) extraction is a miniaturized, three-phase liquid-phase microextraction technique that has been successfully applied to extract and preconcentrate dinitrophenols from environmental water and human plasma samples. nih.govnih.govnih.gov This method provides high selectivity, requires minimal solvent, and can achieve very high enrichment factors, up to 7000-fold in some cases. nih.gov

In this technique, the dinitrophenol anions are extracted from an acidic aqueous sample (donor phase) into a thin layer of organic solvent immobilized in the pores of a porous hollow fiber. They are then back-extracted into a basic aqueous solution (acceptor phase) located inside the fiber lumen. The enriched acceptor phase is then directly analyzed by HPLC. nih.govnih.gov The extraction equilibrium can be reached in as little as 30 minutes. nih.gov This method has been optimized and validated, yielding detection limits in the low ng/L range. nih.govnih.gov

Dispersive liquid-phase microextraction (DLPM), also known as dispersive liquid-liquid microextraction (DLLME), is a rapid and efficient microextraction method based on the formation of a cloudy solution. mdpi.comua.es This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.com This creates a high surface area between the fine droplets of the extraction solvent and the aqueous phase, facilitating rapid mass transfer of the analyte.

A temperature-controlled ionic liquid-based DLPM method has been developed for the enrichment of 2,4-dinitrophenol prior to HPLC analysis. rsc.org In this method, 1-octyl-3-methylimidazolium hexafluorophosphate ([C₈MIM][PF₆]) was used as the extraction solvent. rsc.org The method demonstrated good linearity over a concentration range of 1.0-100 ng mL⁻¹ and achieved a low limit of detection (LOD) of 0.27–0.68 µg L⁻¹. rsc.org

Table 3: Performance of DLPM for 2,4-Dinitrophenol Analysis

| Parameter | Result | Reference |

|---|---|---|

| Extraction Solvent | 1-octyl-3-methylimidazolium hexafluorophosphate | rsc.org |

| Linear Range | 1.0–100 ng mL⁻¹ | rsc.org |

| Limits of Detection (LOD) | 0.27–0.68 µg L⁻¹ | rsc.org |

| Intra-day Precision (RSD) | 2.1–3.7% | rsc.org |

| Inter-day Precision (RSD) | 5.1–7.2% | rsc.org |

| Spiked Recoveries | 85.8–117.0% | rsc.org |